1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzofuran, a piperidine, and a pyrrolidinone . Benzofuran is a heterocyclic compound that is found in various natural products and medicines . Piperidine is a common motif in many pharmaceuticals and its derivatives are used in organic synthesis. Pyrrolidinone is a versatile building block in the synthesis of many pharmaceutical drugs.
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzofuran derivatives can be synthesized through various methods, including free radical cyclization and proton quantum tunneling . The synthesis of complex molecules often involves multiple steps and different conditions, depending on the specific structure of the target molecule .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzofuran moiety is a fused ring system consisting of a benzene ring and a furan ring . The piperidine and pyrrolidinone moieties are both five-membered rings, with the former containing a nitrogen atom and the latter containing both a nitrogen atom and a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For instance, the carbonyl group in the pyrrolidinone moiety could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of multiple ring structures could potentially increase the compound’s stability and rigidity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[1-(7-fluoro-3-methyl-1-benzofuran-2-carbonyl)piperidin-2-yl]ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-14-16-7-4-8-17(22)20(16)27-19(14)21(26)24-12-3-2-6-15(24)10-13-23-11-5-9-18(23)25/h4,7-8,15H,2-3,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFURWTRPQUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)N3CCCCC3CCN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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